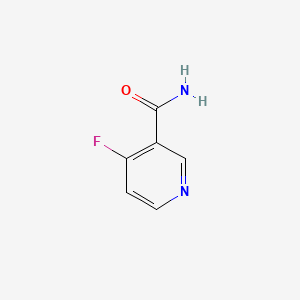

4-Fluoropyridine-3-carboxamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHWBKLXWOGFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10663802 | |

| Record name | 4-Fluoropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152126-34-6 | |

| Record name | 3-Pyridinecarboxamide, 4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152126-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Fluoropyridine 3 Carboxamide

Regiospecific Fluorination Strategies for Pyridine (B92270) Core Synthesis

Achieving regiospecific fluorination of the pyridine ring is a significant synthetic challenge due to the electron-deficient nature of the heterocycle. numberanalytics.com Various strategies have been developed to introduce a fluorine atom at the desired C-4 position.

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) is a prominent method for introducing fluorine into a pyridine ring. wikipedia.org This reaction involves the displacement of a suitable leaving group, such as a nitro or chloro group, by a fluoride (B91410) ion. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. wikipedia.org

For the synthesis of 4-fluoropyridines, a precursor with a good leaving group at the 4-position is required. The reaction proceeds through a Meisenheimer complex, a stabilized intermediate, before the leaving group is expelled. wikipedia.org While SNAr reactions are effective for substitutions at the 2- and 4-positions of the pyridine ring, the 3-position is generally less reactive. researchgate.netnih.gov Therefore, starting with a 4-substituted pyridine derivative is crucial for this strategy. The choice of fluoride source is also critical, with reagents like potassium fluoride in combination with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) often employed to enhance reactivity. researchgate.net

A common approach involves the use of 4-chloropyridine (B1293800) or 4-nitropyridine (B72724) derivatives as substrates. For instance, the reaction of 4-nitropyridine with a fluoride source can yield 4-fluoropyridine (B1266222). researchgate.net The efficiency of these reactions can be influenced by factors such as the solvent, temperature, and the nature of the leaving group.

Electrophilic Fluorination Protocols and Reagent Development

Electrophilic fluorination offers an alternative pathway to introduce fluorine onto the pyridine ring. This method utilizes reagents that deliver an electrophilic fluorine species ("F+"). A variety of N-F based electrophilic fluorinating agents have been developed, with Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) being among the most common. mdpi.comharvard.edu

The direct electrophilic fluorination of pyridine itself is challenging due to the deactivating effect of the nitrogen atom. However, pre-functionalization of the pyridine ring can direct the fluorination to a specific position. For instance, the fluorination of 1,2-dihydropyridines with Selectfluor® has been shown to produce fluorinated dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov

The development of N-fluoropyridinium salts represents a significant advancement in electrophilic fluorination. beilstein-journals.orgnih.gov These reagents, which can be synthesized by direct fluorination of pyridine derivatives with F2/N2 in the presence of a non-nucleophilic anion, are stable and effective fluorinating agents for a wide range of substrates. beilstein-journals.orgnih.gov The reactivity of these salts can be tuned by altering the substituents on the pyridine ring. harvard.edu

| Reagent | Substrate Type | Key Features |

| Selectfluor® | Electron-rich nucleophiles, C-H bonds | Mild conditions, selective for nucleophilic centers. mdpi.com |

| NFSI | Alkenes, alkynes, aromatic compounds | High fluorine-transfer ability, suitable for transition-metal-free radical reactions. mdpi.com |

| N-Fluoropyridinium salts | Wide range of nucleophiles | Tunable reactivity based on pyridine substituents. harvard.edu |

Transition Metal-Catalyzed Fluorination of Pyridine Systems

Transition metal catalysis has emerged as a powerful tool for the C-H fluorination of pyridines. These methods offer the potential for high regioselectivity and functional group tolerance. Catalysts based on metals such as palladium, copper, and silver have been successfully employed. researchgate.net

One notable example is the use of silver(II) fluoride (AgF2) for the site-selective fluorination of a single C-H bond in pyridines, with a preference for the position adjacent to the nitrogen atom. researchgate.net This method is advantageous due to its mild reaction conditions and broad applicability. researchgate.net

Rhodium(III)-catalyzed C-H functionalization provides another route to 3-fluoropyridines. acs.org This approach involves the coupling of α-fluoro-α,β-unsaturated oximes with alkynes, offering a one-step synthesis of multisubstituted 3-fluoropyridines. acs.org While this method directly yields 3-fluoropyridines, the principles can be adapted for the synthesis of other isomers.

| Catalyst System | Substrate | Regioselectivity |

| AgF2 | Pyridines, Diazines | Adjacent to nitrogen researchgate.net |

| Rh(III) | α-fluoro-α,β-unsaturated oximes and alkynes | Yields 3-fluoropyridines acs.org |

Photoredox-Mediated Approaches to Fluorinated Pyridines

Visible-light photoredox catalysis has recently gained prominence as a mild and efficient method for generating fluorinated radicals and facilitating C-F bond formation. mdpi.comnih.gov These reactions often utilize a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by visible light, can initiate single-electron transfer (SET) processes. acs.orgresearchgate.net

One strategy involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. acs.orgacs.org This reaction, catalyzed by fac-Ir(ppy)3 under blue LED irradiation, leads to the formation of diversely substituted 3-fluoropyridines after a one-pot condensation with ammonium (B1175870) acetate. acs.orgacs.org Although this specific method produces 3-fluoropyridines, the underlying principles of photoredox-mediated radical generation and coupling are applicable to the synthesis of other fluorinated pyridine isomers.

Carboxamide Formation and Derivatization Techniques

Once the 4-fluoropyridine core is synthesized, the next crucial step is the introduction of the carboxamide group at the 3-position. This is typically achieved by first creating a carboxylic acid at that position, followed by amidation.

Amidation Reactions from Carboxylic Acid Precursors

The most common method for forming the carboxamide is through the amidation of a 4-fluoropyridine-3-carboxylic acid precursor. echemi.com This carboxylic acid can be synthesized through various methods, including the oxidation of a corresponding methyl or hydroxymethyl group at the 3-position.

The amidation reaction itself involves the activation of the carboxylic acid, followed by reaction with ammonia (B1221849) or an amine. A variety of coupling reagents can be employed to facilitate this transformation. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). nih.gov The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the final 4-fluoropyridine-3-carboxamide.

For example, a 4-fluoropyridine-3-carboxylic acid can be reacted with an amine in the presence of PyBOP to afford the corresponding amide. nih.gov Alternatively, the carboxylic acid can be converted to an acid chloride using a reagent like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with ammonia to yield the primary carboxamide.

| Coupling Reagent | Description |

| DCC/EDC | Carbodiimide-based reagents that activate the carboxylic acid. |

| PyBOP | A phosphonium-based reagent known for its efficiency in amide bond formation. nih.gov |

| Thionyl Chloride | Converts the carboxylic acid to a more reactive acid chloride intermediate. |

Post-Synthetic Modifications of the Carboxamide Functionality

The carboxamide group (–C(=O)NH₂) on the this compound scaffold is a versatile functional handle that can undergo various chemical transformations to yield new derivatives. These modifications allow for the fine-tuning of the molecule's properties and the introduction of new functionalities.

Common transformations of the primary amide include:

Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding 4-fluoropyridine-3-carboxylic acid. evitachem.com This transformation replaces the amide with a carboxylic acid group, which can then participate in a different set of reactions, such as esterification or further amide couplings.

Dehydration: Treatment with dehydrating agents can convert the carboxamide into a nitrile (4-fluoropyridine-3-carbonitrile). This changes the electronic and steric profile of the substituent at the 3-position.

Hofmann Rearrangement: This classic organic reaction transforms a primary amide into a primary amine with one fewer carbon atom. While direct literature for this compound is scarce, a closely related process is documented for the isomeric 4-fluoropyridine-2-formamide. In a patented synthesis, 4-fluoropyridine-2-formamide undergoes a Hofmann amide degradation reaction using reagents like sodium hypochlorite (B82951) or a combination of bromine and sodium hydroxide (B78521) to yield 2-amino-4-fluoropyridine. google.com This demonstrates the feasibility of converting the carboxamide on a fluoropyridine ring into an amino group, a critical functional group in many biologically active molecules.

| Transformation | Reagents | Product Functional Group | Reference Example |

| Hydrolysis | Strong Acid or Base (e.g., HCl, NaOH) | Carboxylic Acid (-COOH) | General Amide Chemistry evitachem.com |

| Hofmann Rearrangement | NaOCl or Br₂/NaOH | Amine (-NH₂) | 4-Fluoropyridine-2-formamide → 2-Amino-4-fluoropyridine google.com |

Multi-Component Reactions and One-Pot Syntheses Involving this compound Precursors

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates structural elements from each reactant. frontiersin.orgtcichemicals.com This approach aligns with the principles of green chemistry by minimizing waste, reducing the number of synthetic steps, and improving atom economy. frontiersin.org One-pot syntheses, a related concept, involve multiple sequential reactions in the same flask without isolating intermediates.

The synthesis of complex pyridine derivatives can be achieved through various established MCRs. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently reported, precursors containing the necessary functionalities could be employed in such reactions.

Key MCRs for pyridine synthesis include:

Hantzsch Dihydropyridine Synthesis: This is a classic three-component reaction involving an aldehyde, a β-ketoester, and a nitrogen source like ammonia to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. tcichemicals.com A potential strategy for synthesizing a derivative of this compound would involve using a fluorine-containing aldehyde or β-ketoester as one of the building blocks.

Biginelli Reaction: This MCR typically produces dihydropyrimidinones but variations exist for pyridine synthesis. tcichemicals.com

Ugi and Passerini Reactions: These are powerful isocyanide-based MCRs that create amide-containing structures with high molecular diversity. nih.gov A precursor to this compound could potentially be assembled using a fluorinated pyridine-containing aldehyde, amine, carboxylic acid, or isocyanide as one of the components.

The application of MCRs offers a convergent and modular route to rapidly generate libraries of substituted fluoropyridines for screening and development, representing a powerful alternative to traditional linear synthetic approaches. nih.gov

Isotopic Labeling Strategies for Research Probes

Isotopic labeling is a critical technique for creating research probes used in mechanistic studies and biomedical imaging. By replacing an atom with one of its isotopes, the molecule's physical properties can be altered in a detectable way (e.g., radioactivity) or used to track its metabolic fate and reaction pathways without significantly changing its chemical behavior.

Fluorine-18 (B77423) ([¹⁸F]) is the most widely used radionuclide for Positron Emission Tomography (PET), an imaging technique used in clinical diagnostics and preclinical research. acs.org Its favorable nuclear properties, including a 109.7-minute half-life, make it ideal for labeling biomolecules. acs.org

The synthesis of [¹⁸F]-labeled fluoropyridines, such as derivatives of this compound, is of great interest for developing novel PET tracers. A key challenge is the introduction of [¹⁸F]fluoride onto the electron-rich pyridine ring, especially at the meta position, which is often difficult via nucleophilic aromatic substitution (SₙAr). researchgate.net

Advanced methods have been developed for the radiosynthesis of the closely related isomer, 3-[¹⁸F]fluoro-4-aminopyridine, which is under investigation as a PET tracer for imaging demyelination in diseases like multiple sclerosis. researchgate.netnih.gov These strategies could be adapted for labeling the 4-fluoro-3-carboxamide scaffold:

Direct Fluorination of Pyridine N-Oxides: A novel approach involves the fluorination of a pyridine N-oxide precursor. For example, 3-bromo-4-nitropyridine (B1272033) N-oxide can be reacted with [¹⁸F]fluoride to produce 3-[¹⁸F]fluoro-4-nitropyridine N-oxide, which is then reduced to the final amino product. researchgate.net This method leverages the N-oxide to activate the pyridine ring for nucleophilic attack.

Yamada-Curtius Rearrangement: A one-pot Yamada-Curtius reaction has been successfully applied to produce 3-[¹⁸F]fluoro-4-aminopyridine with good radiochemical yield and high specific activity. researchgate.netnih.gov This method provides an alternative pathway to introduce the amine functionality post-fluorination.

| Precursor | Labeling Method | Radiochemical Yield (uncorrected) | Specific Activity (EOS) | Reference |

| Diaryliodonium Salt | Nucleophilic Substitution | Low | Low | nih.gov |

| 3-Bromo-4-nitropyridine N-oxide | Nucleophilic Substitution | Moderate | N/A | researchgate.net |

| Carboxylic Acid Precursor | Yamada-Curtius Rearrangement | 5-15% | 37-148 GBq/µmol | researchgate.netnih.gov |

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is an invaluable tool for elucidating reaction mechanisms. medchemexpress.com By selectively replacing hydrogen atoms with deuterium, chemists can probe the involvement of specific C-H bonds in a reaction's rate-determining step. This is known as the kinetic isotope effect (KIE), where a significant difference in reaction rate between the deuterated and non-deuterated substrate (a kH/kD value greater than 1) indicates that the C-H bond is being broken in the rate-limiting step. nih.gov

For this compound, deuterium labeling could be used to investigate various transformations:

C-H Functionalization: If a transition-metal-catalyzed reaction were developed to functionalize a C-H bond on the pyridine ring (e.g., at the C-2, C-5, or C-6 position), synthesizing a deuterated version of the substrate would be crucial. For instance, in a study of iridium-catalyzed C3-addition to pyridines, no deuterium/hydrogen scrambling was observed with a 2-deuterated substrate, helping to rule out certain mechanistic pathways. nih.gov

Metabolic Stability: In drug development, deuteration at metabolically labile sites can slow down enzymatic degradation, a strategy known as "metabolic switching." While outside the scope of pure synthesis, preparing deuterated analogues of this compound would be the first step in such an investigation.

Regioselectivity Studies: Isotopic labeling has been used to determine the origin of regioisomers in Pd-catalyzed fluorination reactions, distinguishing between direct cross-coupling and pathways involving aryne intermediates. researchgate.net A similar approach with a deuterated precursor could clarify the mechanism of formation for this compound.

The synthesis of deuterated this compound would likely involve using deuterated starting materials or employing H/D exchange reactions under specific conditions.

In Depth Structural Elucidation and Conformational Analysis of 4 Fluoropyridine 3 Carboxamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the connectivity of atoms, the nature of chemical bonds, and the functional groups present within the molecule.

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of 4-fluoropyridine-3-carboxamide displays characteristic signals for the protons on the pyridine (B92270) ring and the amide group. The aromatic protons typically appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom. For instance, in a related compound, 4-fluoropyridine (B1266222), the protons at the 2,6-positions are observed at approximately 8.58-8.62 ppm, while the protons at the 3,5-positions are found around 7.02-7.06 ppm. nii.ac.jp The amide protons (-CONH₂) typically present as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms in the pyridine ring show distinct resonances, with their chemical shifts influenced by the electronegative fluorine atom and the carboxamide group. The carbonyl carbon of the amide group typically resonates in the downfield region, often around 167 ppm. thieme-connect.com The fluorine substitution pattern significantly affects the chemical shifts of the adjacent carbon atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. alfa-chemistry.comscholaris.ca The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom, with its chemical shift providing insight into the electronic environment of the C-F bond. The typical chemical shift range for aryl fluorides is between +80 to +170 ppm relative to CFCl₃. alfa-chemistry.comucsb.edu Coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF) provides valuable structural confirmation. man.ac.uk

| Nucleus | Compound Type | Typical Chemical Shift (ppm) | Key Observations |

|---|---|---|---|

| ¹H | 4-Fluoropyridine | ~8.6 (H-2, H-6), ~7.0 (H-3, H-5) nii.ac.jp | Splitting patterns are complex due to H-H and H-F coupling. nii.ac.jp |

| ¹³C | Pyridine carboxamide derivatives | ~167 (C=O) thieme-connect.com | Fluorine substitution influences the chemical shifts of ring carbons. |

| ¹⁹F | Aryl fluorides | +80 to +170 (vs. CFCl₃) alfa-chemistry.comucsb.edu | Provides direct information on the fluorine's electronic environment. |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. msu.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the primary amide group typically appear as two distinct bands in the region of 3100-3500 cm⁻¹. A strong absorption corresponding to the C=O (carbonyl) stretching vibration is expected around 1710 cm⁻¹. The C-F bond stretching vibration usually appears in the 1000-1400 cm⁻¹ region. The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring will also be present.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Amide (-CONH₂) | N-H stretch | 3100 - 3500 | IR |

| Carbonyl (C=O) | C=O stretch | ~1710 | IR |

| Carbon-Fluorine (C-F) | C-F stretch | 1000 - 1400 | IR/Raman |

| Pyridine Ring | Ring vibrations | 1400 - 1600 | IR/Raman |

High-resolution mass spectrometry is an essential tool for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can unequivocally confirm the molecular formula of this compound, which is C₆H₅FN₂O. evitachem.com This technique helps to distinguish the target compound from isomers or impurities with the same nominal mass. aacrjournals.orgacs.orgrsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. For this compound, hydrogen bonding is a dominant force. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of extended networks. For example, in the crystal structure of a related compound, 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, molecules form chains through hydrogen bonds between the NH group and the carbonyl oxygen atom. nih.gov

Polymorphism: This is the ability of a compound to exist in more than one crystal form. Different polymorphs can exhibit distinct physical properties. While specific polymorphism studies on this compound are not widely reported, it is a phenomenon observed in related fluorinated pyridine structures. researchgate.net The potential for polymorphism is important as different crystalline forms can have different stabilities and dissolution rates.

Co-crystallization: This involves crystallizing a target molecule with a second component (a "coformer") to create a new crystalline solid with potentially improved properties. nih.govhumanjournals.comnih.gov Co-crystals are held together by non-covalent interactions, primarily hydrogen bonding. humanjournals.com Given the hydrogen bonding capabilities of its carboxamide group, this compound is a potential candidate for forming co-crystals with various coformers. mdpi.com This approach is a recognized strategy in crystal engineering to modify the physicochemical properties of a substance. nih.gov

Conformational Dynamics and Energy Landscape Studies of this compound

Rotational Isomerism of the Carboxamide Group

The rotation around the C(ring)—C(amide) and C—N bonds of the carboxamide group in pyridine carboxamides is a well-documented phenomenon that gives rise to distinct rotational isomers, or rotamers. This restricted rotation is due to the partial double bond character of the amide C—N bond, a consequence of resonance between the nitrogen lone pair and the carbonyl π-system. mdpi.com This delocalization results in a significant energy barrier to rotation, which can be quantified using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

While specific experimental data on the rotational barrier of this compound is not extensively detailed in the literature, valuable insights can be drawn from its non-fluorinated parent compound, nicotinamide (B372718) (pyridine-3-carboxamide), and its isomers. nih.govresearchgate.net Dynamic NMR studies on nicotinamide and its isomer picolinamide (B142947) (pyridine-2-carboxamide) have determined the activation parameters for amide rotation, revealing a substantial energetic difference between these regioisomers. nih.gov For nicotinamide, the activation enthalpy (ΔH‡) for rotation is 12.9 ± 0.3 kcal/mol. nih.gov This barrier is influenced by factors such as steric interactions and the extent of π-electron donation from the pyridine ring into the carboxamide group in the transition state. mdpi.comnih.gov

The introduction of a highly electronegative fluorine atom at the 4-position of the pyridine ring is expected to modulate this rotational barrier. The fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the electron density of the entire aromatic system. This alteration of the ring's electronic properties can, in turn, affect the degree of conjugation with the carboxamide substituent and the stability of the rotational transition state. It is hypothesized that the fluorine substituent could influence the energy barrier by altering the π-electron donation from the pyridine ring, which is a key factor in stabilizing the transition state of rotation. mdpi.comnih.gov

Table 1: Experimental Activation Parameters for Amide Rotation in Pyridine Carboxamides

Compound Activation Enthalpy (ΔH‡) (kcal/mol) Activation Entropy (ΔS‡) (cal/mol·K) Reference Nicotinamide 12.9 ± 0.3 -7.7 ± 0.9 mdpi.com Picolinamide 18.3 ± 0.4 +1.3 ± 1.0 mdpi.com

This table presents experimentally determined activation parameters for the rotation of the carboxamide group in nicotinamide and picolinamide. The data highlights the significant influence of the substituent's position on the rotational energy barrier.

Impact of Fluorine on Molecular Conformation

The substitution of a hydrogen atom with fluorine at the 4-position of the pyridine ring introduces significant changes to the molecule's geometry and electronic structure. deepdyve.comnih.gov Ab initio studies on fluorinated pyridines have shown that fluorine substitution has predictable effects on the geometry of the parent heterocycle. deepdyve.com These effects are analogous to those observed in fluorinated benzene (B151609) rings. deepdyve.com

Specifically, the introduction of a fluorine atom tends to enlarge the ring angle at the carbon atom to which it is attached and shorten the adjacent carbon-carbon bonds. deepdyve.com This geometric distortion arises from the high electronegativity and steric demand of the fluorine atom. Furthermore, the fluorine atom at the 4-position (para to the ring nitrogen) has been shown to significantly increase the HOMO-LUMO band gap compared to unsubstituted pyridine, suggesting a greater stabilization of the ring's electronic system. nih.gov While there is noted to be a comparative lack of electronic communication between the fluorine at the 4-position and the ring nitrogen, its presence still fundamentally alters the molecule's electrostatic potential and stability. nih.govacs.org

Table 2: General Structural Effects of Fluorine Substitution on a Pyridine Ring

Structural Parameter Effect of Fluorination Reference Ring Angle at C-F Enlarged by ~2° nih.gov Adjacent C-C Ring Bonds Shortened nih.gov Electronic Stability (HOMO-LUMO gap) Increased (for 4-fluoro position) Ring Aromaticity Slightly diminished researchgate.net

This table summarizes the general structural and electronic effects observed upon the substitution of a fluorine atom onto a pyridine ring, based on computational and theoretical studies.

Computational Chemistry and Theoretical Investigations of 4 Fluoropyridine 3 Carboxamide

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule from first principles. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For a compound like 4-Fluoropyridine-3-carboxamide, DFT methods using functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed to balance accuracy and computational cost. researchgate.net Such calculations can predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic parameters, without the need for empirical data. nih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is significantly influenced by its substituents: the electron-withdrawing fluorine atom and the carboxamide group, attached to the pyridine (B92270) ring. evitachem.com Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting the molecule's reactivity. semanticscholar.org The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical stability and reactivity. semanticscholar.org

For this compound, the HOMO is expected to be distributed over the electron-rich pyridine ring and the amide group, while the LUMO would likely be centered on the π-system of the ring, influenced by the electronegative fluorine atom. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net Molecular orbital analysis can further reveal the nature of bonding and antibonding interactions within the molecule. researchgate.netlibretexts.org

Table 1: Hypothetical Frontier Orbital Properties of this compound (Calculated via DFT B3LYP/6-311+G(d,p))

| Parameter | Calculated Value (eV) | Orbital Character |

| HOMO Energy | -6.85 | π-orbital on pyridine ring and N of amide |

| LUMO Energy | -1.20 | π*-orbital on pyridine ring |

| HOMO-LUMO Gap | 5.65 | Indicates high kinetic stability |

Electrostatic Potential Surfaces and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on a molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. nih.gov The MEP map of this compound would show negative potential (typically colored red or yellow) around the highly electronegative oxygen, fluorine, and pyridine nitrogen atoms, indicating these are sites for electrophilic attack. Conversely, regions of positive potential (blue) would be found around the amide hydrogens, marking them as sites for nucleophilic interaction. nih.gov

This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition by biological targets like enzymes and receptors. rsc.org

Table 2: Hypothetical Mulliken Partial Charges on Key Atoms of this compound

| Atom | Partial Charge (a.u.) |

| N (Pyridine) | -0.58 |

| F | -0.35 |

| O (Carbonyl) | -0.55 |

| C (Carbonyl) | +0.45 |

| N (Amide) | -0.80 |

| H (Amide) | +0.40 |

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net Methods like DFT can accurately calculate vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. walisongo.ac.idresearchgate.net

For this compound, theoretical calculations would predict the characteristic vibrational modes, such as the C=O stretch of the carboxamide, C-F stretch, and pyridine ring vibrations. For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H, ¹³C, and ¹⁹F chemical shifts, providing a detailed picture of the electronic environment of each nucleus. walisongo.ac.id Discrepancies between calculated and experimental spectra can often be explained by solvent effects or intermolecular interactions in the experimental sample.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

| IR Frequency (cm⁻¹) | ||

| C=O Stretch | 1685 | 1680 |

| N-H Stretch | 3450, 3350 | 3445, 3348 |

| ¹³C NMR (ppm) | ||

| C3 (amide-bearing) | 135.2 | 134.8 |

| C4 (F-bearing) | 165.8 (d, J=240 Hz) | 165.5 (d, J=242 Hz) |

| ¹⁹F NMR (ppm) | -118.5 | -118.2 |

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and interactions over time. nih.gov For a molecule like this compound, which has a rotatable bond between the pyridine ring and the carboxamide group, MD simulations can sample the accessible conformations and determine their relative energies and populations.

In the context of drug discovery, MD simulations are invaluable for studying how a ligand like this compound interacts with a biological target, such as a protein's binding site. rutgers.edu These simulations can reveal the stability of the protein-ligand complex, identify key hydrogen bonds and hydrophobic interactions, and calculate binding free energies. researchgate.netmdpi.com This information helps to understand the structural basis of the ligand's activity and provides a rationale for designing more potent and selective analogues. nih.govfrontiersin.org

In Silico Structure-Activity Relationship (SAR) Studies and Ligand Efficiency Analysis

In silico Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural or physicochemical properties with its biological activity. By computationally generating a series of analogues of this compound and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), quantitative structure-activity relationship (QSAR) models can be developed.

Ligand efficiency (LE) and related metrics are crucial in modern drug discovery for optimizing lead compounds. nih.gov LE relates the binding affinity of a molecule to its size (typically the number of non-hydrogen atoms), providing a measure of the binding contribution per atom. sci-hub.se Other metrics like lipophilic efficiency (LipE) relate potency to lipophilicity, helping to avoid issues associated with high lipophilicity in drug candidates. nih.gov Computational tools can estimate these properties for hypothetical analogues, guiding the synthetic chemistry efforts toward molecules with improved potency and drug-like properties. nih.gov

Table 4: Hypothetical In Silico SAR and Ligand Efficiency Analysis of this compound Analogues

| Compound | R-group (at position 6) | Calculated pIC₅₀ | MW | cLogP | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| This compound | -H | 5.5 | 140.1 | 0.8 | 0.55 | 4.7 |

| Analogue 1 | -CH₃ | 5.8 | 154.1 | 1.2 | 0.53 | 4.6 |

| Analogue 2 | -Cl | 6.1 | 174.5 | 1.4 | 0.55 | 4.7 |

| Analogue 3 | -OCH₃ | 5.9 | 170.1 | 0.7 | 0.50 | 5.2 |

Solvent Effects and Solvation Models in Computational Studies

Most biological processes occur in an aqueous environment, making it essential to account for solvent effects in computational studies. science.gov Solvation models are used to describe the interaction between the solute (this compound) and the solvent. These models can be broadly categorized as explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium with a defined dielectric constant. github.io

Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). wikipedia.orgnumberanalytics.com These models are computationally efficient and are widely used to calculate solvation free energies and to model how the solvent influences molecular properties like conformational equilibrium and electronic structure. github.ioscience.gov The choice of solvation model is critical for achieving quantitative agreement between theoretical predictions and experimental results obtained in solution.

Prediction of Reactivity and Reaction Mechanisms (Theoretical)

Computational chemistry serves as a powerful tool for predicting the reactivity of molecules and elucidating potential reaction mechanisms, offering insights that complement experimental studies. sumitomo-chem.co.jp For this compound, theoretical investigations, primarily leveraging Density Functional Theory (DFT), are instrumental in understanding its chemical behavior. These studies can forecast how the molecule will interact with other reagents and the pathways it is likely to follow during a chemical transformation.

Theoretical quantum chemical analysis provides a foundational understanding of molecular properties that govern reactivity. researchgate.net By calculating the optimized molecular structure, researchers can predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Molecular Electrostatic Potential (MEP) maps are another vital computational tool. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-deficient regions (electrophilic sites) prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the pyridine nitrogen and the oxygen atom of the carboxamide group, indicating these as primary sites for protonation or interaction with electrophiles.

Theoretical calculations can also model entire reaction pathways, identifying transition states and intermediates. sumitomo-chem.co.jp This allows for the calculation of activation energies, which are essential for predicting reaction rates and determining the most favorable mechanism among several possibilities, such as E1cb (elimination unimolecular conjugate base) versus E2 (elimination bimolecular) mechanisms in elimination reactions. researchgate.net For instance, in nucleophilic aromatic substitution reactions, which are common for fluoropyridines, DFT calculations can model the approach of a nucleophile, the formation of the Meisenheimer complex (an intermediate), and the subsequent departure of the fluoride (B91410) leaving group. researchgate.net

These computational approaches enable a detailed, atomistic-level understanding of why certain reactions are favored over others and how the interplay of electronic and steric factors, influenced by the fluorine and carboxamide substituents, dictates the chemical behavior of this compound. mdpi.comnih.gov

Illustrative Data Tables

Table 1: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value (Illustrative) | Interpretation |

| HOMO Energy | EHOMO | -7.2 eV | Indicates electron-donating ability. |

| LUMO Energy | ELUMO | -1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 5.7 eV | Relates to chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net |

| Ionization Potential | I ≈ -EHOMO | 7.2 eV | Energy required to remove an electron. |

| Electron Affinity | A ≈ -ELUMO | 1.5 eV | Energy released when an electron is added. |

| Global Hardness | η = (I - A) / 2 | 2.85 eV | Measures resistance to change in electron distribution. |

| Chemical Potential | μ = -(I + A) / 2 | -4.35 eV | Represents the "escaping tendency" of electrons. |

| Electrophilicity Index | ω = μ² / (2η) | 3.33 eV | Quantifies the electrophilic character of the molecule. |

Table 2: Predicted Activation Energies for a Hypothetical Reaction

This table illustrates how computational chemistry can be used to compare the feasibility of different reaction pathways by calculating their activation energies (ΔG‡). sumitomo-chem.co.jp A lower activation energy indicates a kinetically more favorable pathway.

| Reaction Pathway | Description | Predicted ΔG‡ (kcal/mol) (Illustrative) | Predicted Feasibility |

| Pathway A | Nucleophilic attack at C4 (ipso-substitution) | 18.5 | Highly Favorable |

| Pathway B | Nucleophilic attack at C2 | 25.2 | Moderately Favorable |

| Pathway C | Electrophilic attack at C5 | 31.0 | Less Favorable |

| Pathway D | Protonation of Pyridine Nitrogen | 5.1 | Very Favorable (Fast Equilibrium) |

Mechanistic Chemical Biology and Biochemical Investigations Involving 4 Fluoropyridine 3 Carboxamide

Target Identification and Interaction Profiling (In Vitro/Cell-based)

Identifying the specific enzymes, receptors, or other proteins that interact with 4-Fluoropyridine-3-carboxamide is the foundational step in characterizing its biological function. In vitro and cell-based assays are instrumental in profiling these interactions. While direct studies on this compound are not extensively documented in publicly available literature, research on closely related fluoropyridine carboxamide derivatives provides significant insights into its potential targets.

Enzyme Inhibition and Activation Studies (e.g., Biochemical Assays)

Biochemical assays are crucial for determining whether a compound can enhance or block the activity of an enzyme. Fluoropyridine scaffolds are common in enzyme inhibitors. For instance, a derivative containing a 6-fluoro-pyridine-3-carbonyl moiety has been identified as a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA), a key enzyme in prostate cancer. aacrjournals.org

In a modified Amplex Red glutamic acid assay, the inhibitory constant (Ki) was determined for this related compound, highlighting the potential of the fluoropyridine-carboxamide core to target enzymes. aacrjournals.org

Table 1: Enzyme Inhibition Data for a 6-Fluoropyridine-3-Carboxamide Derivative

| Compound | Target Enzyme | Assay Type | Inhibitory Constant (Ki) |

|---|---|---|---|

| 2-(3-{1-carboxy-5-[(6-fluoropyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid | Prostate-Specific Membrane Antigen (PSMA) | Amplex Red glutamic acid assay | 1.1 ± 0.1 nmol/L |

This data suggests that the fluoropyridine-carboxamide structure is a viable pharmacophore for designing potent enzyme inhibitors.

Receptor Binding and Modulation (e.g., Radioligand Binding Assays)

Radioligand binding assays are used to quantify the affinity of a compound for a specific receptor. While specific data for this compound is limited, a study focusing on potential PET ligands for dopamine (B1211576) D4 receptors investigated a series of related compounds. nih.gov The lead compound in this series incorporated a 6-fluoropyridine-3-carboxamide core. nih.gov

This compound, N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-6-fluoropyridine-3-carboxamide, was evaluated for its binding affinity at human dopamine D4 receptors expressed in CHO cells. nih.gov

Table 2: Receptor Binding Affinity for a 6-Fluoropyridine-3-Carboxamide Derivative

| Compound | Target Receptor | Cell Line | Binding Affinity (Ki) |

|---|---|---|---|

| N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-6-fluoropyridine-3-carboxamide | Dopamine D4 | CHO Cells | 30 nM |

The study noted that while this compound showed excellent selectivity over D2 and D3 receptors, its affinity for the D4 receptor was considered suboptimal for its intended use in imaging. nih.gov This highlights the importance of the substitution pattern on the fluoropyridine ring in determining receptor binding affinity.

Protein-Ligand Interaction Analysis (e.g., SPR, ITC)

To gain a deeper understanding of the binding event between a ligand and its protein target, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed.

Surface Plasmon Resonance (SPR): This label-free technique measures the real-time association (kon) and dissociation (koff) rates of an interaction, from which the equilibrium dissociation constant (Kd) can be calculated. It provides kinetic insights into the binding event. kactusbio.comrapidnovor.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Ka, the inverse of Kd), the stoichiometry of the interaction (n), and the thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS). mdpi.com These thermodynamic signatures reveal the nature of the forces driving the interaction, such as hydrogen bonds or hydrophobic interactions. mdpi.com

While no specific SPR or ITC data for this compound has been identified in the reviewed literature, these methods would be essential for a thorough characterization of its binding to any identified protein target.

Elucidation of Molecular Pathways and Signaling Cascades (Cellular Models)

Once a compound's direct molecular target is known, cell-based models are used to uncover the downstream consequences of that interaction. This involves mapping the signaling cascades that are activated or inhibited.

Research on a related isomer, 3-fluoropyridine-4-carboxylic acid (2',5'-dimethoxybiphenyl-4-yl)amide, has shown its activity as a blocker of Ca2+ release-activated Ca2+ (CRAC) channels. nih.gov In mast cells, engagement of IgE receptors activates the tyrosine kinase Syk, leading to Ca2+ release from internal stores, which in turn opens CRAC channels to allow Ca2+ influx. This study revealed that the Ca2+ influx through CRAC channels is necessary to sustain the activity of Syk. By blocking these channels, the fluoropyridine derivative interrupted a positive feedback loop where local Ca2+ entry maintains Syk activity. nih.gov

This suggests a potential signaling pathway that could be modulated by fluoropyridine compounds: IgE Receptor Activation → Syk Activation → PLCγ1 Activation → IP₃ Generation → Ca²⁺ Release → CRAC Channel Opening → Ca²⁺ Influx → Sustained Syk Activity

Although this finding is for a different structural isomer, it demonstrates that fluoropyridine-based molecules can modulate critical signaling pathways involved in cellular activation.

Investigation of Fluorine's Role in Modulating Biological Activity

The incorporation of fluorine into small molecules is a common strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. umich.edu

Inductive Effects on Electronic Properties and Binding

The fluorine atom is the most electronegative element, and its presence on an aromatic ring, such as pyridine (B92270), exerts a strong electron-withdrawing inductive effect. umich.edu In this compound, the fluorine at the 4-position significantly influences the electronic distribution of the entire molecule.

This inductive effect lowers the electron density of the pyridine ring, which can impact several properties relevant to biological activity:

pKa Modification: The electron-withdrawing nature of fluorine decreases the basicity of the pyridine nitrogen. This change in pKa can alter the ionization state of the molecule at physiological pH, affecting its solubility, membrane permeability, and ability to form ionic interactions with a biological target.

Hydrogen Bonding: The inductive effect can modulate the hydrogen-bonding capabilities of the adjacent carboxamide group. By withdrawing electron density, the fluorine atom can make the amide proton more acidic and the carbonyl oxygen less basic, altering the strength of hydrogen bonds formed with amino acid residues in a protein's binding pocket.

Aromatic Interactions: The altered electronic nature of the fluorinated pyridine ring can influence π-π stacking or π-cation interactions with the target protein. Studies on fluorobenzenes and fluoropyridines suggest that fluorine substitution can enhance the stability of the aromatic ring itself, a concept termed "fluoromaticity". acs.org

This combination of electronic effects ultimately fine-tunes the binding affinity and selectivity of the molecule for its biological target.

Steric and Lipophilic Contributions to Interactions

The structure of this compound, featuring a pyridine ring substituted with a fluorine atom and a carboxamide group, dictates its interaction with biological targets. evitachem.com The fluorine atom, in particular, plays a significant role in the compound's properties.

Steric Effects: The substitution of a hydrogen atom with a fluorine atom can influence how the molecule fits into the active sites of enzymes or receptors. While fluorine is relatively small, its presence can create subtle steric hindrance that may alter binding orientation and affinity compared to its non-fluorinated analog. The pyridine ring itself provides a rigid scaffold with potential for π-stacking interactions within hydrophobic pockets of proteins.

Lipophilicity: Fluorination is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, which in turn affects its membrane permeability and bioavailability. chemrxiv.org The replacement of a hydroxyl or methoxy (B1213986) group with fluorine is expected to increase lipophilicity. chemrxiv.org The presence of the fluorine atom in this compound is suggested to enhance its lipophilicity and metabolic stability, potentially leading to increased bioavailability. evitachem.com This enhanced lipophilicity can facilitate the crossing of biological membranes, a crucial factor for a compound's activity.

Metabolic Stability and Biotransformation Studies (In Vitro Enzymatic Systems)

The metabolic fate of a compound is a critical determinant of its efficacy and duration of action. In vitro studies using enzymatic systems like liver microsomes are essential for predicting how a compound will be processed in the body. srce.hr

Cytochrome P450 Metabolism Profiling (In Vitro)

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of a vast number of xenobiotics, including drugs. researchgate.netmdpi.com In vitro assays using human liver microsomes (HLM) or specific recombinant CYP isoforms are standard methods for evaluating a compound's susceptibility to CYP-mediated metabolism. srce.hrnih.gov

For pyridine derivatives, particularly those with a 4-amino group, CYP2E1 has been identified as a key metabolizing enzyme. nih.govnih.gov Studies on a closely related compound, [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), have shown that it is readily metabolized by CYP2E1. researchgate.netnih.govnih.gov The primary metabolic pathways for this related aminopyridine are oxidation at the 5-position and N-oxide formation. nih.govnih.gov Given the structural similarities, it is plausible that this compound could also be a substrate for CYP enzymes, potentially including CYP2E1. The fluorine substitution is often introduced to block sites of metabolism and enhance stability. chemrxiv.org However, without direct experimental data on this compound, its specific CYP metabolism profile remains to be fully elucidated.

Below is a table summarizing the in vitro metabolic stability of a related compound, 3-fluoro-4-aminopyridine (3F4AP), which provides insight into potential metabolic pathways.

| Compound | Primary Metabolizing Enzyme | Major Metabolites | Reference |

| 3-fluoro-4-aminopyridine (3F4AP) | CYP2E1 | 5-hydroxy-3F4AP, 3F4AP N-oxide | nih.govnih.gov |

| 5-methyl-3-fluoro-4-aminopyridine (5Me3F4AP) | CYP2E1 | Metabolized at half the rate of 3F4AP | biorxiv.org |

Glucuronidation and Sulfation Pathways (In Vitro)

Phase II metabolic reactions, such as glucuronidation and sulfation, involve the conjugation of molecules to the parent compound or its phase I metabolites, increasing their water solubility and facilitating excretion. core.ac.uk These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.govnih.gov

In vitro studies for these pathways typically utilize human liver and intestinal cytosol or microsomes, as well as recombinant UGT and SULT isoforms. nih.govnih.gov For compounds containing hydroxyl or amino groups, these are common metabolic routes. While the carboxamide group in this compound is generally more stable, it can undergo hydrolysis to a carboxylic acid, which could then be a substrate for glucuronidation. evitachem.com The pyridine nitrogen is also a potential site for N-glucuronidation.

There is a lack of specific published data on the glucuronidation and sulfation of this compound. However, studies on other heterocyclic compounds demonstrate the importance of these pathways. For instance, in the metabolism of epigallocatechin-3-gallate (EGCG), sulfation was found to be a major metabolic pathway in humans, with SULT1A1 and SULT1A3 being the key enzymes in the liver and intestine, respectively. nih.gov This highlights the necessity of evaluating these pathways for any new chemical entity.

Pharmacodynamic Markers and Mechanistic Biomarker Discovery (Pre-clinical/In Vitro)

Pharmacodynamic (PD) biomarkers are crucial tools in drug discovery and development. They provide measurable indicators of a biological response to a compound, helping to establish a link between drug exposure and its mechanism of action. sygnaturediscovery.com The discovery and validation of such biomarkers often begin in pre-clinical in vitro models. sygnaturediscovery.com

For a compound like this compound, identifying relevant PD markers would depend on its specific biological target. For example, if it were designed as an enzyme inhibitor, a PD marker could be the level of the enzyme's product or a downstream signaling molecule. sygnaturediscovery.com If it targets a receptor, changes in gene expression or the phosphorylation status of downstream proteins could serve as biomarkers. sygnaturediscovery.com

The process of biomarker discovery can involve a range of techniques, including:

Genomic and Proteomic Profiling: Analyzing changes in gene (mRNA) and protein expression in cells treated with the compound. sygnaturediscovery.com

Phosphoprotein Analysis: Detecting changes in protein phosphorylation, which is a key event in many signaling pathways. sygnaturediscovery.com

Cell-based Assays: Measuring cellular responses such as proliferation, apoptosis, or autophagy. nih.gov

Analytical Methodologies for Research Scale Quantification and Detection of 4 Fluoropyridine 3 Carboxamide

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 4-Fluoropyridine-3-carboxamide from impurities, starting materials, and other byproducts of a chemical reaction. The choice of chromatographic method depends on the volatility and polarity of the compound, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound due to the compound's polarity and non-volatile nature. Developing a robust HPLC method is essential for achieving accurate quantification and purity assessment. researchgate.net Reversed-phase HPLC is the most common mode used for this type of polar, aromatic compound.

Method development involves a systematic optimization of several key parameters to achieve good resolution, peak shape, and a reasonable run time. cmbr-journal.com The selection of the stationary phase is critical; C18 columns are widely used and provide good retention for pyridine (B92270) derivatives. researchgate.net The mobile phase composition, typically a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol), is adjusted to control the retention time of the analyte. cmbr-journal.comcore.ac.uk The pH of the aqueous phase can also be modified to optimize the ionization state of the compound and improve peak symmetry.

The detector wavelength is selected based on the UV-Visible spectrum of this compound, typically at its wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, and robust. researchgate.net

Table 1: Representative HPLC Method Parameters for Analysis of a Fluorinated Pyridine Derivative

| Parameter | Condition |

| Instrument | Agilent HPLC System or equivalent researchgate.net |

| Column | Symmetry ODS C18 (4.6 x 150mm, 5µm) or equivalent cmbr-journal.com |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min cmbr-journal.com |

| Injection Volume | 10-20 µL cmbr-journal.com |

| Column Temperature | Ambient or controlled (e.g., 35 °C) core.ac.uk |

| Detection | UV/PDA Detector at λmax (e.g., 220-280 nm) researchgate.net |

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. dergipark.org.tr Due to the polarity and relatively high boiling point of this compound, direct GC analysis can be challenging. The carboxamide group can lead to poor peak shape and thermal degradation in the hot injector port.

To overcome these limitations, derivatization is often necessary. This process involves chemically modifying the analyte to increase its volatility and thermal stability. epa.gov For the carboxamide group, silylation is a common derivatization technique. However, for routine analysis and purity determination of compounds like this compound, HPLC is often preferred due to its simplicity and avoidance of the extra derivatization step. GC-MS analysis has been reported for the isomeric compound 6-Fluoropyridine-3-carboxamide, suggesting that with appropriate method development, GC could be a viable, though less direct, analytical tool. nih.gov

While this compound itself is not chiral, derivatives or more complex molecules incorporating this moiety may contain stereocenters. In pharmaceutical development, the separation and analysis of enantiomers are critical, as they can have different pharmacological and toxicological profiles. americanpharmaceuticalreview.com Chiral chromatography is the gold standard for this purpose. americanpharmaceuticalreview.com

Chiral separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including carboxamides. frontiersin.org

Method development for chiral separation involves screening different CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic modes) to find the optimal conditions for resolution. researchgate.net The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol) in normal-phase mode, is crucial for achieving enantioseparation. frontiersin.org The combination of chiral separation with mass spectrometry (LC-MS) can provide highly selective and sensitive analysis for enantiomeric purity in complex matrices. americanpharmaceuticalreview.com

Gas Chromatography (GC) Applications

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic separation method, it provides high selectivity and sensitivity, enabling structural elucidation and trace-level quantification.

For the trace analysis of this compound in complex samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. tapchidinhduongthucpham.org.vn This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. japsonline.com

In an LC-MS/MS experiment, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting molecular ion (precursor ion) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific to the analyte and significantly reduces background noise, allowing for very low limits of detection (LOD) and quantification (LOQ). tapchidinhduongthucpham.org.vn A validated LC-MS/MS method can reliably quantify the compound at nanogram per milliliter (ng/mL) levels or lower. japsonline.com

Table 2: Hypothetical LC-MS/MS Parameters for Trace Analysis of this compound

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Molecular Formula | C₆H₅FN₂O evitachem.com |

| Molecular Weight | 140.12 g/mol evitachem.com |

| Precursor Ion (Q1) | [M+H]⁺ = m/z 141.1 |

| Product Ions (Q3) | Hypothetical fragments (e.g., loss of NH₃, loss of CO) |

| Collision Energy | Optimized for maximum fragment ion intensity |

| Dwell Time | 100-200 ms |

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. rsc.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for differentiating isomers—compounds that have the same mass but different structures. nih.gov

This compound has several structural isomers (e.g., 2-Fluoropyridine-3-carboxamide, 5-Fluoropyridine-3-carboxamide, 6-Fluoropyridine-3-carboxamide nih.gov). These isomers may be difficult to separate by chromatography alone and will produce the same molecular ion in a mass spectrometer. However, due to their different shapes and charge distributions, they will have distinct drift times in an ion mobility cell. researchgate.net This allows IMS-MS to resolve and independently measure isomeric species that are indistinguishable by MS alone. nih.gov The measured drift time can be converted to a rotationally averaged collision cross-section (CCS), which is a characteristic physical property of the ion that can be used for identification. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a robust and reliable primary analytical method for determining the concentration and purity of substances, including this compound. rsc.orgmdpi.com The technique is particularly advantageous as it is non-destructive and the signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification without the need for identical reference standards for the analyte. mdpi.comamericanpharmaceuticalreview.com

For a fluorinated compound such as this compound, ¹⁹F qNMR is an exceptionally powerful tool. The ¹⁹F isotope has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, second only to ¹H. researchgate.net Key advantages of ¹⁹F qNMR include a wide range of chemical shifts (approximately 400 ppm), which significantly reduces the likelihood of signal overlap, a common challenge in ¹H NMR. researchgate.netnih.gov Furthermore, the absence of fluorine in most common solvents and background excipients means that ¹⁹F NMR spectra are often free from interfering signals. mdpi.comdiva-portal.org

The qNMR methodology involves dissolving a precisely weighed amount of the sample containing this compound and a certified internal standard (IS) in a suitable deuterated solvent. The purity of the internal standard should be high, typically at least 99%. diva-portal.org The concentration of the analyte is then calculated by comparing the integral of a specific resonance signal of the analyte with the integral of a signal from the known amount of the internal standard.

To ensure accuracy in ¹⁹F qNMR, optimization of acquisition parameters is crucial. rsc.org A sufficiently long relaxation delay (D1) is necessary to allow for complete relaxation of the nuclei between pulses, ensuring signal intensity is truly proportional to concentration. The choice of an appropriate internal standard is also critical; it must be stable, not react with the sample, and have a resonance that is well-resolved from the analyte signals. diva-portal.org Hexafluorobenzene is an example of an internal standard that can be used for ¹⁹F qNMR. nih.gov

Table 1: Illustrative Parameters for ¹⁹F qNMR Analysis of this compound

| Parameter | Value/Setting | Purpose |

| Spectrometer Frequency | ≥300 MHz | To achieve adequate signal resolution and sensitivity. diva-portal.org |

| Nucleus Observed | ¹⁹F | Provides high sensitivity and specificity for fluorinated compounds. researchgate.net |

| Solvent | DMSO-d₆ or CDCl₃ | Common deuterated solvents that dissolve the analyte and standard. diva-portal.org |

| Internal Standard (IS) | Hexafluorobenzene | A stable fluorinated compound with a known structure and purity for accurate quantification. nih.gov |

| Relaxation Delay (D1) | 5 x T₁ (longest) | Ensures full magnetization recovery for accurate signal integration. rsc.org |

| Pulse Angle | 30-90° | Optimized to provide maximum signal without saturation. diva-portal.org |

| Number of Scans | 16 - 128 | Increased to improve the signal-to-noise ratio for low-concentration samples. nih.govdiva-portal.org |

| Temperature | 298 K (25 °C) | Maintained constant to ensure spectral stability and reproducibility. |

This table is for illustrative purposes. Actual parameters must be optimized for the specific instrument and sample.

Sample Preparation Strategies for Research Matrices (e.g., Cell Lysates, Enzyme Incubations)

Effective sample preparation is critical to obtaining reliable quantitative data from complex biological matrices. The primary goal is to isolate the small molecule analyte, this compound, from interfering macromolecules like proteins and lipids, which can obscure analytical signals, particularly in NMR.

Preparation from Cell Lysates:

When quantifying this compound from cells, the initial step is to lyse the cells to release the intracellular contents. The choice of lysis method depends on the analytical technique, but for small molecule analysis, a simple physical method or a mild buffer is often sufficient.

The general workflow involves:

Harvesting and Washing: Cells are collected (e.g., by centrifugation for suspension cultures or scraping for adherent cells) and washed with an ice-cold phosphate-buffered saline (PBS) to remove extracellular media components. nsjbio.com

Cell Lysis: The cell pellet is resuspended in a lysis buffer. For small molecule analysis, a buffer like RIPA can be used, but often a simpler buffer or even just sonication in a solvent is adequate. nsjbio.com The mixture is incubated to ensure complete cell disruption.

Removal of Debris: The crude lysate is centrifuged at high speed (e.g., >12,000 rpm) to pellet insoluble cellular debris, including membranes and organelles. nsjbio.com

Protein Precipitation: The resulting supernatant, which contains the analyte along with soluble proteins and other metabolites, is treated to remove proteins. A common method is protein precipitation by adding a cold organic solvent, such as acetonitrile or methanol, in a 3:1 or 4:1 ratio (solvent:lysate). This mixture is vortexed and then centrifuged at high speed.

Final Sample Preparation: The protein-free supernatant is carefully collected, and the solvent is evaporated. The dried residue containing this compound is then redissolved in the appropriate deuterated solvent for qNMR analysis.

Table 2: General Protocol for Sample Preparation from Cell Lysates

| Step | Action | Rationale |

| 1. Cell Collection | Harvest cells and wash with ice-cold PBS. | Removes media contaminants. nsjbio.com |

| 2. Lysis | Resuspend cell pellet in a suitable buffer and lyse cells (e.g., via sonication or agitation). | Releases intracellular contents, including the analyte. |

| 3. Clarification | Centrifuge at >12,000 rpm for 20 min at 4°C. | Removes insoluble cellular debris. nsjbio.com |

| 4. Protein Removal | Collect supernatant and add 3-4 volumes of cold acetonitrile. Vortex and centrifuge. | Precipitates proteins which can interfere with analysis. |

| 5. Concentration | Collect the final supernatant and evaporate the solvent under vacuum or nitrogen stream. | Concentrates the analyte and removes the precipitation solvent. |

| 6. Analysis Prep | Reconstitute the dried extract in a known volume of deuterated solvent containing an internal standard. | Prepares the final sample for qNMR analysis. |

Preparation from Enzyme Incubations:

To quantify this compound in the context of an enzyme incubation (either as a substrate or a product), the enzymatic reaction must be stopped, and the enzyme must be removed.

The general workflow includes:

Quenching the Reaction: The enzymatic reaction is stopped at a defined time point. This is typically achieved by adding a quenching solution, which is often a cold organic solvent like acetonitrile or methanol. This immediately denatures the enzyme, halting its catalytic activity.

Protein Removal: As with cell lysates, the addition of the organic solvent also serves to precipitate the enzyme. The mixture is vortexed and centrifuged at high speed to pellet the denatured protein.

Supernatant Collection and Processing: The supernatant, containing the small molecule analyte, is transferred to a new tube. It can then be concentrated by solvent evaporation.

Final Sample Preparation: The dried residue is redissolved in a deuterated solvent with an internal standard for subsequent qNMR analysis. This allows for the quantification of the remaining substrate or the formed product. This process is essential in studies such as metabolic stability assays or enzyme inhibition profiling. nih.gov

Role of 4 Fluoropyridine 3 Carboxamide in Chemical Synthesis and As a Research Probe

Utility as a Precursor or Intermediate in Complex Molecule Synthesis

4-Fluoropyridine-3-carboxamide serves as a valuable building block in the synthesis of more intricate molecules. cymitquimica.com Its structure, featuring a pyridine (B92270) ring substituted with both a fluorine atom and a carboxamide group, allows for a variety of chemical transformations. evitachem.com The fluorine atom, in particular, can influence the reactivity and properties of the resulting compounds. cymitquimica.com

The synthesis of this compound itself can be achieved through several methods, often involving the introduction of a fluorine atom onto a pyridine derivative followed by the formation of the carboxamide group. evitachem.com One common approach is nucleophilic aromatic substitution, where a leaving group on the pyridine ring is replaced by a fluoride (B91410) ion. evitachem.com For instance, 3-bromo-4-fluoropyridine (B38431) can be used as a starting material, which undergoes nucleophilic substitution with an appropriate fluoride source. evitachem.com

Once formed, this compound can participate in various reactions. The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-fluoropyridine-3-carboxylic acid. evitachem.com This acid is also a key intermediate in medicinal chemistry. ontosight.ai The pyridine ring's aromatic nature allows for electrophilic substitution reactions, while the nitrogen atom in the carboxamide can act as a nucleophile. evitachem.com

Applications in Medicinal Chemistry Scaffold Development (Purely Chemical Synthesis)

The this compound scaffold is of significant interest in medicinal chemistry for the development of new therapeutic agents. cymitquimica.comevitachem.com The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, which are crucial properties for drug candidates. evitachem.com

This scaffold is a key component in the synthesis of a variety of bioactive molecules. For example, it has been incorporated into the design of inhibitors for enzymes like Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which is a target in inflammatory diseases. nih.gov Derivatives have also been explored as potential agents for treating acute myeloid leukemia (AML) by targeting Fms-like receptor tyrosine kinase 3 (FLT3). mdpi.com

The versatility of the this compound core allows for the creation of diverse chemical libraries through various synthetic strategies. These strategies include modifying the carboxamide group, introducing different substituents onto the pyridine ring, and using it as a foundational piece for more complex structures. acs.orgnih.gov The development of chromeno[3,2-c]pyridines, for instance, has utilized derivatives of 4-fluoropyridine (B1266222). mdpi.com

| Derivative Target | Therapeutic Area | Key Synthetic Strategy |

| IRAK4 Inhibitors | Inflammatory Diseases | Fragment-based design and optimization. nih.gov |

| FLT3 Inhibitors | Acute Myeloid Leukemia (AML) | Modification of existing inhibitor structures. mdpi.com |

| Hec1/Nek2 Inhibitors | Cancer | Optimization of 4-aryl-N-arylcarbonyl-2-aminothiazoles. acs.org |

| α7 nAChR Modulators | Inflammatory Disorders | Synthesis of 2-((pyridin-3-yloxy)methyl)piperazines. acs.org |

Development as a Fluorescent Probe for Biological Systems

While direct applications of this compound as a fluorescent probe are not extensively documented in the provided context, the fluorinated pyridine core is a component in molecules designed for imaging purposes. The incorporation of fluorine, including its radioactive isotope fluorine-18 (B77423), is a key strategy in the development of probes for Positron Emission Tomography (PET) imaging. researchgate.netnih.gov

For example, a fluorine-18 labeled derivative, 3-[¹⁸F]fluoro-4-aminopyridine, is under investigation as a PET tracer for imaging demyelination in conditions like multiple sclerosis. nih.gov The synthesis of such radiolabeled compounds often involves nucleophilic aromatic substitution on a pyridine ring, a reaction type where fluoropyridine derivatives are key intermediates. researchgate.netnih.gov The synthesis of [¹⁸F]DCFPyL, a PSMA-based PET imaging agent for prostate cancer, also utilizes a fluoropyridine derivative. nih.gov

The development of these imaging agents highlights the importance of the fluoropyridine scaffold in creating tools for visualizing biological processes and diseases.

Use in Fragment-Based Drug Discovery (FBDD) or Ligand Efficiency Studies (Pre-clinical, Conceptual)

Fragment-based drug discovery (FBDD) is a strategy that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.gov These fragments are then optimized and grown into more potent, drug-like molecules. nih.govnih.gov The concept of ligand efficiency (LE), which relates the binding affinity of a molecule to its size, is a crucial metric in this process. researchgate.netnih.govnih.gov

This compound and similar fluorinated pyridine fragments are valuable in FBDD due to their desirable properties. The inclusion of a fluorine atom can improve ligand efficiency. nih.gov In one documented case, a micromolar fragment hit was optimized into a potent and selective inhibitor of IRAK4 with nanomolar cellular potency. nih.gov This successful optimization highlights the power of FBDD in leveraging simple fragments to develop clinical candidates. nih.gov